

# Application Notes and Protocols: [18F]FES PET Imaging to Measure Rintodestrant Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Rintodestrant |           |
| Cat. No.:            | B3325236      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides detailed application notes and protocols for the use of  $16\alpha$ -[18F]fluoro-17 $\beta$ -estradiol ([18F]FES) Positron Emission Tomography (PET) imaging to quantitatively assess the target engagement of **Rintodestrant**, an oral selective estrogen receptor degrader (SERD). **Rintodestrant** is under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer. [18F]FES is a radiolabeled analog of estradiol that binds to the estrogen receptor, allowing for in vivo visualization and quantification of ER expression and occupancy. By comparing [18F]FES uptake before and during **Rintodestrant** treatment, researchers can obtain direct evidence of the drug's mechanism of action and its effectiveness in blocking the target receptor.

## **Principle and Applications**

**Rintodestrant** is an oral SERD that functions by competitively binding to and inducing the degradation of the estrogen receptor.[1] This dual mechanism of action aims to overcome resistance to other endocrine therapies. [18F]FES PET imaging serves as a powerful pharmacodynamic biomarker to confirm and quantify the degree of ER engagement by **Rintodestrant** in both tumor tissues and other ER-rich tissues.



#### **Key Applications:**

- Proof of Mechanism: Demonstrate that Rintodestrant effectively binds to and blocks the estrogen receptor in vivo.
- Dose Optimization: Inform dose-selection in clinical trials by correlating Rintodestrant dosage with the extent of ER occupancy.
- Response Prediction: Preliminary evidence suggests that the absence of ER expression on a baseline [18F]FES PET scan may predict a lack of response to Rintodestrant.[2]
- Monitoring Therapy: Assess the continued target engagement and potential for acquired resistance during long-term treatment.[2]
- Patient Selection: Identify patients with ER-positive tumors who are most likely to benefit from **Rintodestrant** therapy.

# **Quantitative Data Summary**

The following tables summarize quantitative data from a clinical trial (NCT03455270) investigating [18F]FES PET in patients with ER+ metastatic breast cancer treated with **Rintodestrant**.

Table 1: Biodistribution of [18F]FES in ER-Expressing Healthy Tissues During **Rintodestrant**Treatment



| Tissue                          | Timepoint                            | Median Change in<br>SUV from Baseline<br>(%) | Median Change in<br>TBR from Baseline<br>(%) |
|---------------------------------|--------------------------------------|----------------------------------------------|----------------------------------------------|
| Uterus                          | Interim (4-6 weeks on Rintodestrant) | -50.6%                                       | -58.5%                                       |
| After Treatment Discontinuation | -21.5%                               | -37.9%                                       |                                              |
| Pituitary Gland                 | Interim (4-6 weeks on Rintodestrant) | -39.0%                                       | -48.3%                                       |
| After Treatment Discontinuation | -14.2%                               | -26.0%                                       |                                              |

SUV: Standardized Uptake Value; TBR: Target-to-Blood Ratio.

Table 2: [18F]FES Uptake in Tumor Lesions During Rintodestrant Treatment[2]

| Timepoint                                          | Observation                                                                | Quantitative Finding                |
|----------------------------------------------------|----------------------------------------------------------------------------|-------------------------------------|
| Baseline                                           | [18F]FES-positive lesions identified.                                      | -                                   |
| On-treatment                                       | No [18F]FES uptake in any of<br>the baseline [18F]FES-positive<br>lesions. | Complete blockade of tracer uptake. |
| At Progression (≤ 1-2 half-lives of Rintodestrant) | [18F]FES uptake remained blocked.                                          | Continued target engagement.        |
| At Progression (≥ 5 days after end of treatment)   | [18F]FES uptake was restored.                                              | Reversibility of target blockade.   |

# **Experimental Protocols**Patient Selection and Preparation



- Inclusion Criteria: Patients must have a confirmed diagnosis of ER-positive, HER2-negative metastatic breast cancer. ER positivity is typically determined by immunohistochemistry (IHC) on a recent tumor biopsy.
- Exclusion Criteria: Patients who have recently received other endocrine therapies that could interfere with [18F]FES binding should undergo an appropriate washout period.
- Patient Preparation: No specific dietary restrictions are required. Patients should be well-hydrated. A pregnancy test should be performed in women of childbearing potential.

#### [18F]FES PET/CT Imaging Protocol

This protocol is based on the imaging performed in the NCT03455270 trial.

- · Radiotracer Administration:
  - Administer approximately 200 MBq (±10%) of [18F]FES intravenously.
  - The injection should be a slow bolus over 1-2 minutes.
- · Uptake Phase:
  - The patient should rest comfortably for 60 minutes after injection to allow for radiotracer distribution and uptake.
- Imaging Acquisition:
  - Dynamic Imaging (Optional but Recommended for Pharmacokinetic Modeling): A 50minute dynamic PET/CT scan of the thorax can be initiated immediately after [18F]FES administration.
  - Whole-Body Imaging: A whole-body PET/CT scan should be performed at 60 minutes post-injection. The scan should cover from the skull base to the mid-thigh.
  - CT for Attenuation Correction and Anatomical Localization: A low-dose CT scan should be acquired immediately before the PET scan.
- Imaging Schedule:



- Baseline Scan: Performed before the initiation of Rintodestrant treatment.
- On-Treatment Scan: Performed 4-6 weeks after starting Rintodestrant to assess target engagement.
- End of Treatment/Progression Scan: Can be performed to evaluate changes in ER expression and target engagement.

#### **Data Analysis**

- Image Reconstruction: PET images should be reconstructed using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences.
- · Region of Interest (ROI) Definition:
  - Tumor lesions are identified on the baseline [18F]FES PET scan and corresponding CT images.
  - ROIs are drawn around visually identifiable tumor lesions.
  - ROIs are also placed in healthy reference tissues (e.g., liver, lung, muscle, and blood pool
    via the descending aorta).
- Quantitative Analysis:
  - Standardized Uptake Value (SUV): SUVmax and SUVmean are calculated for each tumor lesion and healthy tissue ROI.
  - Receptor Occupancy: The percentage of ER occupancy by Rintodestrant can be calculated using the following formula: Receptor Occupancy (%) = (1 (SUVmax ontreatment / SUVmax baseline)) \* 100
  - Target-to-Blood Ratio (TBR): Calculated as the ratio of the SUVmean in the target lesion to the SUVmean in the blood pool.

#### **Visualizations**





Click to download full resolution via product page

Caption: Estrogen Receptor Signaling and Rintodestrant's Mechanism of Action.





Click to download full resolution via product page

Caption: Experimental Workflow for Measuring Target Engagement with [18F]FES PET.





Click to download full resolution via product page

Caption: Logical Relationship for Determining Target Engagement.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. meetings.asco.org [meetings.asco.org]
- To cite this document: BenchChem. [Application Notes and Protocols: [18F]FES PET Imaging to Measure Rintodestrant Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325236#18f-fes-pet-imaging-to-measure-rintodestrant-target-engagement]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com